(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
CAS No.: 36640-39-8
Cat. No.: VC2420636
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36640-39-8 |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | [3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol |
| Standard InChI | InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2 |
| Standard InChI Key | RGRYFKFGOCASDE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO |
Introduction
(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a synthetic organic compound belonging to the pyrazole family. It is characterized by its molecular formula, C16H13ClN2O, and molecular weight of 284.74 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its structural features and potential biological activities.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2O |
| Molecular Weight | 284.74 g/mol |
| CAS Number | 36640-39-8 |
| InChI Key | RGRYFKFGOCASDE-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 95% |
Synthesis and Preparation
The synthesis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves multi-step reactions starting from appropriate pyrazole precursors. For instance, compounds like (5-aryl-1-phenyl-1H-pyrazole-3-carboxylates) can be reduced to form the corresponding methanols, which are then further modified to introduce the desired substituents .
Analytical Methods
This compound can be analyzed using various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). A suitable HPLC method involves using a reverse-phase column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
HPLC Conditions
| Parameter | Value |
|---|---|
| Column Type | Reverse Phase (RP) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Particle Size | 3 µm |
| Application | Analytical and Preparative Separation |
Applications and Research Findings
While specific biological activities of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol are not extensively documented, compounds within the pyrazole class are known for their potential antimicrobial, anti-inflammatory, and anticancer properties. Further research is needed to explore the specific applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume